Pestalotheol D

Descripción

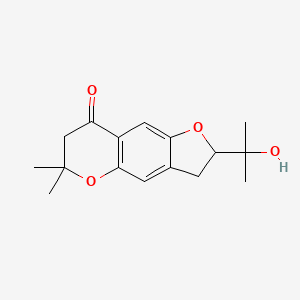

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H20O4 |

|---|---|

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

2-(2-hydroxypropan-2-yl)-6,6-dimethyl-3,7-dihydro-2H-furo[2,3-g]chromen-8-one |

InChI |

InChI=1S/C16H20O4/c1-15(2)8-11(17)10-7-12-9(5-13(10)20-15)6-14(19-12)16(3,4)18/h5,7,14,18H,6,8H2,1-4H3 |

Clave InChI |

CGEURPDLOCVPML-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(=O)C2=C(O1)C=C3CC(OC3=C2)C(C)(C)O)C |

Sinónimos |

pestalotheol D R-(-)-pestalotheol D |

Origen del producto |

United States |

Origin, Isolation, and Structural Elucidation of Pestalotheol D

Structural Elucidation Methodologies of Pestalotheol D

Absolute Configuration Determination Techniques (e.g., Modified Mosher Method)

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in chemical characterization. For the related compounds isolated from the same fungus, Pestalotheol A and Pestalotheol C, the absolute configurations were successfully assigned using the modified Mosher method. researchgate.netacs.org This chemical derivatization technique involves reacting the compound's alcohol groups with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration can be deduced. acs.org For Pestalotheol A, this method established a 2R, 4R, 5R, and 9S absolute configuration. acs.org

In the case of this compound, its absolute stereochemistry was definitively confirmed through a total synthesis of its enantiomer, (-)-pestalotheol D. researchgate.netgrafiati.com This synthetic approach, which successfully created the molecule in the laboratory, served to verify the absolute configuration of the naturally occurring product. researchgate.net

X-ray Crystallography (where applicable for related pestalotheols or structural confirmation)

Single-crystal X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's structure and absolute stereochemistry. While no direct X-ray crystallographic analysis for naturally isolated this compound has been reported, the structure of its co-isolated analogue, Pestalotheol A, was unequivocally confirmed by this method. researchgate.netacs.org The successful crystallographic analysis of Pestalotheol A provides strong corroborating evidence for the structural class and framework of the entire pestalotheol family of compounds, including this compound. acs.org

Biosynthetic Pathways and Precursor Derivations of Pestalotheol D

Proposed Biosynthetic Routes for Pestalotheol D Elaboration

The complete biosynthetic pathway of this compound has not been fully elucidated through isotopic labeling studies. However, based on its chemical structure and the known biosynthetic logic of similar fungal metabolites, a plausible route can be proposed. This compound is considered a polyketide, a class of natural products derived from the repeated condensation of acetyl-CoA and malonyl-CoA units. ontosight.airesearchgate.net

The proposed biosynthesis likely initiates with the formation of a linear polyketide chain by a Polyketide Synthase (PKS) enzyme. This chain would then undergo a series of modifications, including cyclization and oxidation reactions, to form the characteristic furo[2,3-g]chromene core of this compound. The elaboration of the side chain is also a key part of the biosynthetic process. This general approach, starting with a polyketide precursor that is subsequently tailored by various enzymes, is a common strategy in fungi. For instance, the proposed biosynthesis of other metabolites from P. theae, such as the pestalotiones, also begins with a polyketide intermediate derived from acetyl-CoA and malonyl-CoA, which is then subjected to a cascade of enzymatic modifications. researchgate.netmdpi.com

Polyketide Synthase (PKS) Involvement and Polyketide Origin

The biogenesis of this compound is intrinsically linked to the activity of Polyketide Synthases (PKSs). nih.gov These large, multi-domain enzymes or enzyme complexes are responsible for the biosynthesis of polyketides through a process similar to fatty acid synthesis. nih.gov The fungal source of this compound, Pestalotiopsis theae (now also referred to as Pseudopestalotiopsis theae), has been the subject of genomic analysis, which strongly supports a PKS-driven biosynthesis. apsnet.orgapsnet.org

Genomic sequencing of P. theae has revealed a vast potential for secondary metabolite production. Its genome contains a significant number of biosynthetic gene clusters (BGCs), which are groups of genes that collectively encode the pathway for a natural product. apsnet.orgapsnet.org This includes a remarkable number of PKS genes, highlighting the fungus's capacity as a prolific producer of polyketides.

Table 1: Secondary Metabolite Gene Clusters Identified in Pseudopestalotiopsis theae

| Gene Cluster Type | Number Identified |

|---|---|

| Type I Polyketide Synthase (T1PKS) | 27 |

| Nonribosomal Peptide Synthetase (NRPS) | 10 |

| NRPS-like | 14 |

| Terpene | 5 |

| Type III Polyketide Synthase (T3PKS) | 1 |

| Indole | 1 |

| Fungal-RiPP | 1 |

| β-lactone | 2 |

Data sourced from genomic analysis of P. theae strain CYF27. apsnet.orgapsnet.org

The identification of 27 Type I PKS gene clusters and one Type III PKS cluster in the P. theae genome provides a solid genetic foundation for the polyketide origin of this compound. apsnet.orgapsnet.org Although the specific gene cluster for this compound has not yet been definitively identified, research on the related genus Pestalotiopsis has successfully linked specific PKS genes to the production of other polyketides, such as pestalotiollide B, demonstrating the feasibility of identifying the precise genetic origins of these compounds. nih.govnih.gov

Enzymatic Mechanisms Governing this compound Formation

The formation of this compound from its linear polyketide precursor is governed by a series of precisely controlled enzymatic reactions. These reactions are catalyzed by the various domains within the modular Type I PKS and by other tailoring enzymes encoded within the corresponding BGC.

A typical fungal Type I PKS operates as an enzymatic assembly line with multiple modules. The minimal domains required for chain extension include:

Acyltransferase (AT): Selects the correct building block (acetyl-CoA or malonyl-CoA) and transfers it to the ACP domain.

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm.

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction.

Following the assembly of the polyketide backbone, a suite of tailoring enzymes and domains dictates the final structure of this compound. These likely include:

Ketoreductase (KR): Reduces specific keto groups on the polyketide chain to hydroxyl groups, a key step in determining the stereochemistry of the final product.

Dehydratase (DH): Eliminates a water molecule to form a double bond.

Cyclases/Oxidases: While some cyclizations can occur spontaneously, they are often catalyzed by specific enzymes (like product template domains within the PKS or separate cyclase enzymes) to ensure proper ring formation. The formation of the furan (B31954) and chromene rings of this compound would require such specific cyclization and subsequent oxidation steps, likely catalyzed by enzymes such as P450 monooxygenases, which are frequently found in fungal BGCs. apsnet.org

The sequence and action of these enzymatic domains are genetically programmed and result in the highly specific and complex structure of this compound.

Strategies for Enhanced Microbial Production of this compound

Increasing the microbial yield of this compound is a key objective for its potential development. Several modern biological techniques can be employed to enhance its production in P. theae or a heterologous host.

Optimization of Culture Conditions (OSMAC Approach): The "One Strain, Many Compounds" (OSMAC) strategy involves systematically altering fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. researchgate.net This can induce the expression of otherwise silent or low-expressed BGCs, potentially increasing the yield of this compound.

Genetic Engineering of Biosynthetic Pathways: Once the specific BGC for this compound is identified, targeted genetic manipulation can significantly boost production.

Overexpression of Pathway Genes: Placing the core PKS gene or a key pathway-specific regulatory gene under the control of a strong, constitutive promoter can increase the metabolic flux towards the final product.

Deletion of Competing Pathways: Fungal genomes contain numerous PKS gene clusters that compete for the same precursor pools (acetyl-CoA and malonyl-CoA). apsnet.orgapsnet.org A powerful strategy is to delete the PKS genes of competing pathways. This approach has been successfully used in Pestalotiopsis microspora to increase the yield of pestalotiollide B by as much as 887% through the deletion of a single competing PKS gene. nih.gov This strategy effectively redirects cellular resources towards the biosynthesis of the desired compound.

Activation of Cryptic Gene Clusters: Many of the BGCs identified in fungal genomes are not expressed under standard laboratory conditions. mdpi.com Techniques such as co-culturing P. theae with other microorganisms or using chemical epigenetic modifiers can be used to "awaken" these silent clusters, which may lead to the discovery of new compounds or enhanced production of known ones like this compound. Understanding the biosynthetic pathways is a critical first step that enables the use of these advanced strategies for sustainable production through microbial fermentation. ontosight.ai

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Pestalotiones |

Biological Activities and Mechanistic Investigations of Pestalotheol D in Vitro and Pre Clinical Models

Antimicrobial Activity Investigations of Pestalotheol D

Research into the antimicrobial properties of the broader class of pestalotheol compounds suggests potential for inhibitory effects against various microorganisms. ontosight.aiontosight.ai However, specific studies detailing the direct antimicrobial activity of this compound are limited in publicly available scientific literature. The focus of much of the research has been on related compounds isolated from the same fungal sources.

Antibacterial Efficacy and Spectrum in Microbial Assays

While the general class of pestalotheols has been noted for its potential antibacterial properties, specific data on the efficacy and spectrum of this compound against various bacterial strains are not extensively documented. ontosight.aiontosight.ai Studies on co-isolated compounds, such as pestalachlorides C and D, have demonstrated moderate antibacterial activity. researchgate.net This suggests that compounds from Pestalotiopsis theae possess antibacterial potential, though the specific contribution and spectrum of this compound remain an area for further investigation.

Table 1: Antibacterial Activity of Compounds Related to this compound

| Compound | Activity | Source |

| Pestalachloride C and D | Moderate antibacterial activity | researchgate.net |

| This compound | Specific data not available in cited sources | N/A |

Antifungal Efficacy and Spectrum in Fungal Pathogen Models

Similar to its antibacterial profile, the specific antifungal efficacy and spectrum of this compound have not been a primary focus of published research. The pestalotheol class of compounds is generally recognized for its potential antifungal properties. ontosight.aiontosight.ai Research on other metabolites from the same fungus, Pestalotiopsis theae, such as pestalachlorides A and B, has shown significant antifungal activity against certain plant pathogens. researchgate.net This indicates that the producing organism synthesizes a range of compounds with antifungal capabilities, but the specific role and potency of this compound within this context are yet to be fully elucidated.

Table 2: Antifungal Activity of Compounds from Pestalotiopsis theae

| Compound | Activity | Source |

| Pestalachloride A and B | Significant antifungal activity against three plant pathogens | researchgate.net |

| This compound | Specific data not available in cited sources | N/A |

Antiviral Activity Assessments of this compound

The antiviral potential of the pestalotheol family of compounds has been noted, with specific research highlighting the activity of Pestalotheol C.

Specific Viral Replication Inhibition in Cellular Models

Detailed investigations into the antiviral properties of pestalotheols have revealed significant activity for Pestalotheol C. This compound has been shown to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1) LAI strain in C8166 cells. researchgate.net The effective concentration for 50% inhibition (EC50) was determined to be 16.1 microM. researchgate.net While this finding points to the potential for antiviral compounds within the pestalotheol class, specific studies on the antiviral activity of this compound are not currently available in the reviewed scientific literature.

Table 3: Antiviral Activity of Pestalotheol C

| Compound | Virus | Cell Line | EC50 | Source |

| Pestalotheol C | HIV-1 LAI | C8166 | 16.1 µM | researchgate.netebi.ac.uk |

| This compound | Data not available | N/A | N/A | N/A |

Cytotoxic Effects of this compound in Cellular Models

The cytotoxic potential of pestalotheol-related compounds has been an area of active research, with some studies indicating potential anticancer properties for this class of molecules. ontosight.aiontosight.ai

Anticancer Potential Evaluation in Select Cancer Cell Lines

While there is a general interest in the anticancer properties of pestalotheols, specific data regarding the cytotoxic effects of this compound on cancer cell lines are not readily found in the existing literature. ontosight.aiontosight.ai However, studies on other related compounds, such as sinopestalotiollide D, have demonstrated notable cytotoxic activity against various human cancer cell lines. It is important to note that sinopestalotiollide D is a distinct compound and its activity does not directly represent the activity of this compound.

Table 4: Cytotoxic Activity of Sinopestalotiollide D (for reference)

| Compound | Cancer Cell Line | IC50 | Source |

| Sinopestalotiollide D | HeLa (Cervical Cancer) | 1.19 µM | researchgate.net |

| Sinopestalotiollide D | HCT 116 (Colon Cancer) | 2.66 µM | researchgate.net |

| Sinopestalotiollide D | A549 (Lung Cancer) | 2.14 µM | researchgate.net |

| This compound | Data not available | N/A | N/A |

Other Observed Bioactivities of this compound (e.g., Antioxidant Potential, Enzyme Inhibition)

The investigation into the broader biological activities of this compound, a metabolite isolated from the endophytic fungus Pestalotiopsis theae, has been limited. As of the current body of scientific literature, specific studies detailing its antioxidant potential or its capacity for enzyme inhibition are not available.

However, in the primary study that first identified the compound, this compound was evaluated for its antimicrobial and antifungal properties. The researchers conducted a disk diffusion assay to test its efficacy against a panel of microorganisms. The results indicated that this compound did not exhibit noticeable in vitro activity against the tested bacteria, which included Staphylococcus aureus and Bacillus subtilis, or against the fungus Candida albicans when applied at a concentration of 100 µ g/disk .

It is noteworthy that other metabolites isolated from the same fungus, Pestalotiopsis theae, have shown different biological activities. For instance, its structural analog, Pestalotheol C, was found to have an inhibitory effect on HIV-1 replication. researchgate.netjapsonline.comjetir.org Nevertheless, similar antiviral testing for this compound has not been reported.

Table 1: Summary of Antimicrobial and Antifungal Screening for this compound This table is interactive. Click on the headers to sort the data.

| Test Organism | Type | Concentration | Observed Activity |

| Staphylococcus aureus | Bacterium | 100 µ g/disk | Not noticeable |

| Bacillus subtilis | Bacterium | 100 µ g/disk | Not noticeable |

| Candida albicans | Fungus | 100 µ g/disk | Not noticeable |

Hypothesized Molecular Mechanisms of Action for this compound

Currently, there are no published studies proposing or investigating the molecular mechanisms of action for this compound. The absence of significant antimicrobial, antifungal, or other reported biological activities has resulted in a lack of follow-up research into its mechanistic pathways. Future identification of a specific biological effect of this compound would be a prerequisite for initiating studies to elucidate its molecular targets and mechanisms of action.

Chemical Synthesis and Analogues of Pestalotheol D

Total Synthesis Approaches for R-(-)-Pestalotheol D

The total synthesis of the naturally occurring R-(-)-enantiomer of Pestalotheol D has been a key focus, confirming its absolute stereochemistry and providing a route to produce the compound for further study.

Stereoselective Synthesis Strategies for this compound

A significant challenge in the synthesis of this compound is the control of its stereochemistry. Researchers have employed stereoselective strategies to achieve the desired R-(-) configuration. One notable approach involves a Sharpless asymmetric dihydroxylation to introduce the necessary chirality early in the synthetic sequence. grafiati.com This method allows for the creation of a stereochemically defined intermediate that guides the formation of the subsequent stereocenters.

Another critical aspect is the regioselectivity of key reactions. For instance, the Claisen rearrangement, a pivotal step in forming the chromene core, is carefully controlled to ensure the correct placement of substituents. nih.gov The inherent stereoselectivity of the nih.govnih.gov-sigmatropic rearrangement mechanism is a powerful tool for establishing complex stereochemical relationships in the molecule. researchgate.net

Key Synthetic Intermediates and Reaction Methodologies (e.g., Claisen Rearrangement in Furo[2,3-g]chromene Synthesis)

The synthesis of the furo[2,3-g]chromene core of this compound relies on strategic bond formations. A crucial reaction is the Claisen rearrangement of a meta-allyloxy aryl ketone. nih.gov Studies have shown that the electron-withdrawing nature of the ketone group typically directs the rearrangement to the more sterically hindered ortho position. nih.gov However, by converting the ketone into a triisopropylsilyl enol ether, the electronic effect is reversed, favoring the desired regiochemistry for the synthesis of this compound. nih.gov This strategic manipulation of the substrate highlights the nuanced control required in natural product synthesis.

The synthesis often begins with commercially available or readily prepared starting materials. For example, some syntheses commence with substituted phenols which are then elaborated through a series of reactions including allylation, the aforementioned Claisen rearrangement, and subsequent cyclization to form the furo[2,3-g]chromene skeleton. nih.govresearchgate.net Microwave-assisted organic synthesis has also been explored to accelerate key steps, such as the combined Mitsunobu reaction and Claisen rearrangement, leading to a more rapid construction of the core structure. researchgate.net

Design and Synthesis of this compound Analogues

The development of this compound analogues is driven by the desire to improve its biological activity, selectivity, and pharmacokinetic properties. gardp.org By systematically modifying the structure of the natural product, researchers can probe the importance of different functional groups and structural motifs.

The synthesis of analogues often follows similar synthetic routes to the parent compound, with variations introduced at specific points. For example, different allylic alcohols can be used in the Mitsunobu-Claisen rearrangement sequence to introduce a variety of side chains. researchgate.net Modifications to the aromatic ring, the furan (B31954) ring, and the stereochemistry of the molecule are all areas of interest for creating a diverse library of analogues for biological screening. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues relates to their biological effects. gardp.orgoncodesign-services.com These studies involve synthesizing a series of related compounds and evaluating their activity in biological assays.

Elucidation of Pharmacophoric Features Critical for Bioactivity

Through SAR studies, the key pharmacophoric features of this compound can be identified. A pharmacophore is the three-dimensional arrangement of functional groups that is essential for biological activity. For this compound, this could include the furo[2,3-g]chromene core, the hydroxyl groups, and the specific stereochemistry of the molecule. researchgate.net By comparing the activity of different analogues, researchers can determine which parts of the molecule are essential for interacting with its biological target. For instance, the presence and position of hydroxyl groups and the nature of the substituent on the furan ring have been shown to be important for the bioactivity of related compounds. nih.gov

Correlation of Structural Modifications with Observed Biological Potency

SAR studies aim to establish a clear correlation between specific structural changes and the resulting biological potency. gardp.org For example, altering the side chain of this compound might lead to an increase or decrease in its activity against a particular biological target. This information is invaluable for the rational design of new, more potent analogues.

The table below illustrates a hypothetical SAR study for this compound analogues, demonstrating how modifications could impact biological activity.

| Compound | R1 Group | R2 Group | Stereochemistry | Relative Potency |

| This compound | H | OH | R | 1 |

| Analogue 1 | CH3 | OH | R | 1.5 |

| Analogue 2 | H | OCH3 | R | 0.8 |

| Analogue 3 | H | OH | S | 0.2 |

This data would suggest that a methyl group at the R1 position enhances potency, while methylation of the R2 hydroxyl or inversion of stereochemistry is detrimental to activity. Such systematic studies guide medicinal chemists in the lead optimization process, aiming to develop compounds with improved therapeutic profiles. oncodesign-services.com

Future Perspectives and Research Trajectories for Pestalotheol D

Advancements in Biosynthetic Pathway Elucidation for Pestalotheol D

A fundamental area of future research will be the complete elucidation of the biosynthetic pathway of this compound. While it is understood to be a polyketide derivative, the specific enzymatic steps and genetic machinery responsible for its assembly remain largely unknown. uni-duesseldorf.de Understanding these pathways is crucial for several reasons.

Firstly, identifying the genes and enzymes involved will enable the use of genetic engineering techniques to enhance the production of this compound in its native fungal hosts or to transfer the pathway to more easily cultivable microorganisms. ontosight.ai This approach has been successfully applied to other complex natural products, such as the anticancer drug paclitaxel, where endophytic fungi have been identified as producers. mdpi.com

Secondly, a detailed understanding of the biosynthesis can provide insights into the chemical logic of how such complex and unique structures are assembled in nature. This knowledge can inspire the development of novel synthetic strategies. Methodologies like chemoproteomics, which utilizes activity-based probes, have shown great promise in identifying the specific enzymes involved in the biosynthesis of other plant and microbial natural products and could be a powerful tool in unraveling the secrets of this compound's formation. frontiersin.org

Exploration of Novel Fungal Sources for this compound Isolation

The discovery of this compound from the endophytic fungus Pestalotiopsis theae has opened the door to exploring other fungal sources. researchgate.net Endophytic fungi, which reside within the tissues of living plants, represent a vast and largely untapped reservoir of novel bioactive compounds. semanticscholar.orgchesci.com It is highly probable that other species within the genus Pestalotiopsis, or even unrelated fungal genera, also produce this compound or structurally similar analogs.

Future bioprospecting efforts should focus on screening a wide diversity of endophytic fungi from various unique ecological niches, such as mangrove ecosystems, which are known to harbor fungi with unique metabolic capabilities. uni-duesseldorf.de The endophytic fungus Paraconiothyrium brasiliense has also been a source of other bioactive compounds, highlighting the potential of related species. researchgate.net By exploring new fungal sources, researchers may not only find more efficient producers of this compound but also discover novel derivatives with potentially enhanced or different biological activities.

Development of Sustainable Production Technologies for this compound via Fermentation

To fully exploit the therapeutic potential of this compound, the development of sustainable and scalable production methods is essential. ontosight.ai Fermentation of the producing fungus is the most promising route for large-scale production. ontosight.ai Research in this area will focus on several key aspects:

Optimization of Fermentation Conditions: This involves systematically studying the effects of various parameters such as media composition, pH, temperature, and aeration on the growth of the fungus and its production of this compound.

Strain Improvement: Techniques such as mutagenesis and genetic engineering can be employed to develop high-yielding strains of the producing fungus.

Bioprocess Engineering: Designing and optimizing bioreactors for the cultivation of the fungus will be crucial for achieving industrial-scale production. biovox.eu The use of precision fermentation, which involves genetically reprogramming microorganisms, could offer a highly controlled and efficient production platform. biovox.eu

Sustainable Feedstocks: Investigating the use of agricultural or industrial by-products as fermentation feedstocks could lead to more cost-effective and environmentally friendly production processes. biovox.eusaccosystem.com

Successful scale-up of fermentation will be a critical step in providing a reliable and affordable supply of this compound for further preclinical and potentially clinical studies.

Deepening Mechanistic Understanding of this compound's Biological Actions at the Molecular Level

While preliminary studies have indicated the potential biological activities of pestalotheols, a deep understanding of how this compound exerts its effects at the molecular level is still lacking. ontosight.ai Future research will need to employ a range of modern molecular biology and biochemical techniques to elucidate its mechanism of action.

For instance, if this compound shows anticancer activity, researchers will investigate its effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Identifying the specific molecular target(s) of this compound is a primary objective. This could involve techniques like affinity chromatography, pull-down assays, and chemoproteomics to isolate and identify the proteins that directly bind to the compound. Understanding the mechanism of action is not only crucial for optimizing the therapeutic efficacy of this compound but also for identifying potential biomarkers for patient selection and for predicting and mitigating potential side effects.

Application of Computational Chemistry and In Silico Modeling for this compound Activity Prediction and Rational Design

Computational chemistry and in silico modeling are powerful tools that can accelerate the drug discovery and development process for natural products like this compound. bioascent.comrsc.org These approaches can be applied in several ways:

Structure-Activity Relationship (SAR) Studies: By creating computational models of this compound and its analogs, researchers can predict how modifications to its chemical structure will affect its biological activity. ekb.eg This can guide the synthesis of more potent and selective derivatives.

Target Identification and Validation: Molecular docking simulations can be used to predict how this compound might bind to known protein targets, helping to generate hypotheses about its mechanism of action. ekb.eg

Rational Drug Design: Once a molecular target is identified, computational methods can be used to design novel molecules that bind to the target with high affinity and specificity. This can lead to the development of new drug candidates with improved properties. bioascent.com

ADME/Tox Prediction: In silico models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound and its derivatives, helping to identify potential liabilities early in the drug development process. indexcopernicus.com

Q & A

Q. What are the standard protocols for isolating and characterizing Pestalotheol D from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol/ethyl acetate) followed by chromatographic techniques such as column chromatography and HPLC. Characterization relies on spectroscopic methods:

- NMR (1H, 13C, 2D-COSY, HMBC) for structural elucidation .

- Mass spectrometry (HR-ESI-MS) for molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline) to confirm stereochemistry .

Key consideration: Reproducibility requires documenting solvent ratios, temperature, and column parameters (e.g., silica gel pore size) .

Q. How can researchers validate the purity of this compound for bioactivity assays?

Purity is assessed via:

Q. What in vitro models are commonly used to assess this compound’s bioactivity?

- Antimicrobial activity: MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory: Inhibition of NO production in LPS-induced macrophages .

Data interpretation: Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

- Variability in sample sources (geographic, seasonal differences in fungal hosts) .

- Assay conditions (e.g., cell line sensitivity, incubation time) .

- Synergistic effects with co-metabolites in crude extracts .

Methodological solution: Conduct dose-response curves with pure compounds and replicate experiments across independent labs .

Q. What strategies are recommended for elucidating this compound’s mechanism of action?

- Transcriptomics/proteomics: RNA-seq or SILAC to identify differentially expressed genes/proteins .

- Molecular docking: In silico modeling against target proteins (e.g., COX-2, topoisomerase II) .

- Kinase profiling: Broad-spectrum kinase assays to pinpoint inhibitory activity .

Validation: Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target relevance .

Q. How can structural modifications enhance this compound’s pharmacological properties?

- SAR studies: Modify hydroxyl/methyl groups to improve solubility or binding affinity .

- Prodrug design: Acetylation of polar groups to enhance bioavailability .

- Hybrid molecules: Conjugation with known pharmacophores (e.g., triazole rings) for dual activity .

Data reporting: Include comparative IC50 values and ADMET predictions (e.g., SwissADME) .

Data Analysis & Reproducibility

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?

- Non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 .

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .

- Principal Component Analysis (PCA) to correlate structural features with bioactivity .

Reproducibility tip: Share raw data and analysis scripts via repositories like Zenodo .

Q. How should researchers address discrepancies in spectroscopic data between studies?

- Cross-validate with authentic standards or synthetic analogs .

- Re-examine solvent effects (e.g., DMSO shifts in NMR) .

- Consult public databases (e.g., PubChem, Reaxys) for spectral comparisons .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to this compound research involving human-derived cell lines?

- Obtain approval from institutional review boards (IRBs) for primary cell use .

- Adhere to Nagoya Protocol for biodiversity compliance if sourcing novel fungal strains .

- Disclose conflicts of interest (e.g., funding from biotech firms) in publications .

Q. How can researchers ensure methodological transparency in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.